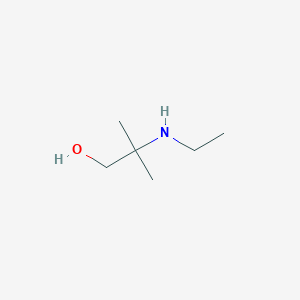
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives, which are known for their potent antibacterial and antifungal properties. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
The mechanism of action of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves the inhibition of DNA topoisomerase II enzyme. This enzyme is responsible for the relaxation and supercoiling of DNA during cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone has been shown to have potent anticancer activity. It selectively targets cancer cells and induces apoptosis, or programmed cell death. It also inhibits angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone in lab experiments include its potent anticancer activity, selectivity for cancer cells, and ability to induce apoptosis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone. These include:
1. Further studies to determine its safety and efficacy in animal models.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other diseases, such as infectious diseases and autoimmune disorders.
4. Identification of biomarkers that can predict the response to the compound in cancer patients.
5. Combination studies with other anticancer agents to enhance its efficacy.
合成方法
The synthesis of (4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves several steps. It starts with the reaction between 2,4-dimethoxyaniline and 2-chloro-6-fluoroquinoline, which results in the formation of 4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinoline. This intermediate is then reacted with thiomorpholine and benzyl bromide to yield the final product.
科学研究应用
(4-((2,4-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the DNA topoisomerase II enzyme, which is essential for cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating.
属性
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-28-15-4-6-19(20(12-15)29-2)25-21-16-11-14(23)3-5-18(16)24-13-17(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWARWKKHHQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)


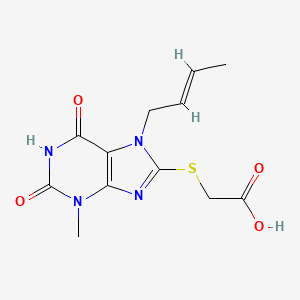
![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
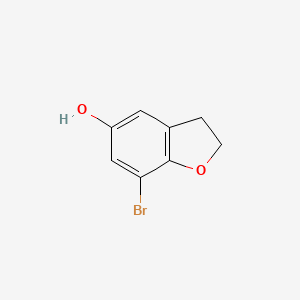
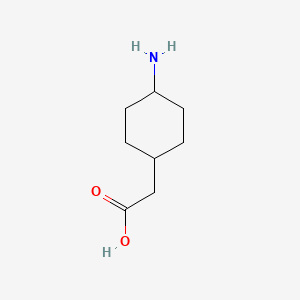
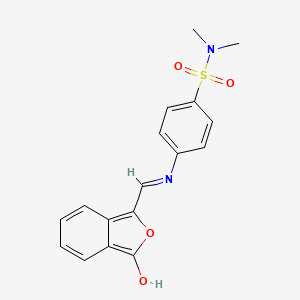
![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)
